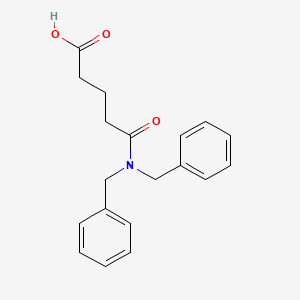

5-(dibenzylamino)-5-oxopentanoic acid

Description

5-(Dibenzylamino)-5-oxopentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 5-oxo group and a dibenzylamino moiety (-N(CH₂C₆H₅)₂) at the fifth carbon. This structure confers unique physicochemical properties, such as intermediate polarity and hydrogen-bonding capacity, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(dibenzylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-18(12-7-13-19(22)23)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXYVAJHUOXBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dibenzylamino)-5-oxopentanoic acid typically involves the reaction of dibenzylamine with a suitable precursor, such as a pentanoic acid derivative. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the dibenzylamine and the pentanoic acid derivative. The reaction conditions often include the use of a solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dibenzylamino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

5-(Dibenzylamino)-5-oxopentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(dibenzylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group may play a key role in binding to these targets, while the oxopentanoic acid backbone provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

The table below compares 5-(dibenzylamino)-5-oxopentanoic acid with structurally related compounds based on substituent diversity, synthesis routes, and applications:

Key Differences in Reactivity and Function

- Electrophilic Reactivity: Aryl-substituted derivatives (e.g., 4-fluorophenyl) exhibit higher electrophilicity at the ketone group due to electron-withdrawing effects, enabling nucleophilic additions . In contrast, dibenzylamino derivatives may prioritize amine-mediated reactions (e.g., amidation).

- Biological Selectivity : Tetrazine-functionalized analogs enable bioorthogonal click reactions for hydrogel formation , whereas spiroglumide derivatives (e.g., CR 2194) act as selective cholecystokinin-B receptor antagonists with IC₅₀ values as low as 0.7 nM .

Pharmaceutical Relevance

- Prodrug Design: Glutaroyl derivatives of psychedelics (e.g., 4-OH-DiPT) utilize the 5-oxopentanoic acid backbone for controlled drug release via esterase cleavage .

- Enzyme-Linked Immunosorbent Assays (ELISAs): Sulfonamide derivatives (e.g., 5-(4-aminobenzenesulfonamido)-5-oxopentanoic acid) serve as haptens for antibody generation, achieving detection limits of 0.13 µg/L for sulfapyridine .

Materials Science

- Hydrogel Synthesis: Tetrazine-norbornene click chemistry with 5-oxopentanoic acid linkers forms biocompatible matrices for 3D cell culture, with tunable mechanical properties .

- PET Imaging : Copper-chelating sarcophagine ligands (e.g., MeCOSAR) show prolonged tumor retention (>24 hours) compared to gallium-68 analogs .

Q & A

Basic Questions

Q. What are the key synthetic pathways for 5-(dibenzylamino)-5-oxopentanoic acid, and what purification methods ensure high yield?

- Synthesis Steps :

- Step 1 : Condensation of glutaric anhydride with dibenzylamine under reflux in anhydrous dichloromethane (DCM) to form the intermediate this compound ester.

- Step 2 : Hydrolysis of the ester using aqueous NaOH or HCl to yield the carboxylic acid derivative.

- Reaction Conditions : Temperature (~40–60°C), inert atmosphere (N₂/Ar), and catalysts like DMAP (4-dimethylaminopyridine) for esterification .

- Purification :

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Table 1 : Representative Reaction Conditions and Yields

| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | DMAP, DCM | 50 | 75–80 | |

| Hydrolysis | 1M HCl, THF | 25 | 90–95 |

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from dibenzyl groups), δ 3.6–3.8 ppm (CH₂ adjacent to carbonyl), and δ 2.3–2.5 ppm (methylene groups in the pentanoic backbone) .

- ¹³C NMR : Carbonyl signals at ~170–175 ppm (amide and carboxylic acid) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion [M+H]⁺ at m/z 340.2 (C₁₉H₂₂N₂O₃) .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O) .

Q. What safety protocols should be followed when handling this compound?

- GHS Classification : Based on analogs (e.g., 5-oxopentanoic acid derivatives), potential hazards include skin/eye irritation (Category 2) and flammability (Category 3) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does the dibenzylamino group influence the compound’s interaction with biological targets?

- Steric and Electronic Effects :

- The bulky dibenzyl group may hinder binding to flat enzyme active sites but enhance selectivity for hydrophobic pockets (e.g., in proteases or kinases) .

- Electron-donating benzyl groups increase electron density at the amide nitrogen, potentially altering hydrogen-bonding interactions with targets .

- Case Study : In enzyme inhibition assays, analogs with dibenzylamino groups showed 2–3× higher IC₅₀ values compared to unsubstituted derivatives, suggesting steric interference .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology :

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values, assay conditions) to identify outliers or protocol-dependent variability .

- Structural Analog Testing : Synthesize derivatives with incremental modifications (e.g., replacing dibenzyl with methyl groups) to isolate functional group contributions .

- Example : Discrepancies in cytotoxicity data for 5-oxopentanoic acid analogs were traced to differences in cell line viability assays (MTT vs. resazurin) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amide carbonyl is a strong electrophile (LUMO energy ~ -1.5 eV) .

- Molecular Dynamics (MD) : Simulate binding conformations with biological targets (e.g., enzymes) to guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.